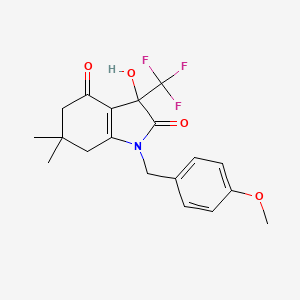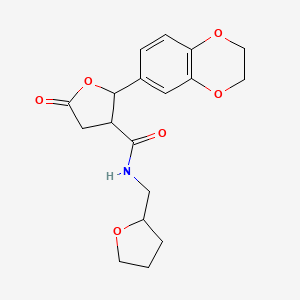
1-(4-nitrobenzyl)pyridin-2(1H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-nitrobenzyl)pyridin-2(1H)-imine is an organic compound characterized by the presence of a nitrobenzyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-nitrobenzyl)pyridin-2(1H)-imine typically involves the reaction of 1-(bromomethyl)-4-nitrobenzene with pyridin-2(1H)-one. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) in a suitable solvent like acetonitrile (CH3CN) or dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
1-(4-nitrobenzyl)pyridin-2(1H)-imine undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Pd/C, HCOONH4, MeOH, N2 atmosphere.
Substitution: Bases like K2CO3 or Na2CO3, solvents like CH3CN or DMF.
Major Products Formed
Reduction: Formation of 1-(4-aminobenzyl)pyridin-2(1H)-imine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-nitrobenzyl)pyridin-2(1H)-imine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-nitrobenzyl)pyridin-2(1H)-imine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridine ring can also participate in coordination with metal ions, influencing its activity in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-nitrobenzyl)[1,3]oxazolo[5,4-b]pyridin-2(1H)-one .
- Pirfenidone derivatives : Compounds with phenyl or benzyl groups attached to the nitrogen atom of the pyridin-2(1H)-one moiety .
Uniqueness
1-(4-nitrobenzyl)pyridin-2(1H)-imine is unique due to its specific structural features, including the nitrobenzyl group and the pyridine ring. These features confer distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]pyridin-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-12-3-1-2-8-14(12)9-10-4-6-11(7-5-10)15(16)17/h1-8,13H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBMFEJMJUQGIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=N)N(C=C1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrrol-2-amine](/img/structure/B11469690.png)
![N-[2-(3-methoxyphenoxy)ethyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B11469695.png)
![methyl [7-(7-methoxy-1,3-benzodioxol-5-yl)-4-(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11469715.png)
![2-[(naphthalen-2-yloxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole](/img/structure/B11469725.png)
![4-{[(3-Chloro-4-hydroxy-5-methoxybenzyl)amino]methyl}benzoic acid](/img/structure/B11469733.png)
![1,3-dimethyl-8-(2-methylphenyl)-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11469739.png)
![N-(4-ethoxyphenyl)-2-(12-ethyl-12-methyl-3-oxo-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-yl)acetamide](/img/structure/B11469743.png)
![ethyl N-[(3-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-[(6-methylpyridin-2-yl)amino]alaninate](/img/structure/B11469744.png)
![3-{10-[2-(4-Methylphenoxy)ethyl]-4-oxo-4,10-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-yl}propanoic acid](/img/structure/B11469755.png)

![1-(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}ethanone](/img/structure/B11469758.png)

![3-(furan-2-yl)-4-(3-hydroxyphenyl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11469763.png)
![3-(3-Chlorophenyl)-5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B11469765.png)
